molecular formula C36H26 B14388094 1-Phenyl-3,5-bis(2-phenylphenyl)benzene CAS No. 88241-92-3

1-Phenyl-3,5-bis(2-phenylphenyl)benzene

Cat. No.: B14388094
CAS No.: 88241-92-3
M. Wt: 458.6 g/mol
InChI Key: VTOXEUPZLUDUMP-UHFFFAOYSA-N
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Description

1-Phenyl-3,5-bis(2-phenylphenyl)benzene is a complex aromatic compound characterized by its unique structure, which includes multiple benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene typically involves multiple steps, including Friedel-Crafts acylation and subsequent reactions to introduce the phenyl groups. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane. The process may also involve high temperatures and controlled environments to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and advanced purification methods are often employed.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, H2 with a catalyst, mild to moderate temperatures.

    Substitution: HNO3, H2SO4, AlCl3, moderate to high temperatures.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Nitrobenzene derivatives, sulfonic acid derivatives.

Scientific Research Applications

1-Phenyl-3,5-bis(2-phenylphenyl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Phenyl-3,5-bis(2-phenylphenyl)benzene involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

    Benzene: The simplest aromatic compound, serving as a fundamental building block for more complex structures.

    Phenylbenzene: Similar in structure but with fewer phenyl groups, leading to different chemical properties.

    Triphenylbenzene: Another multi-phenyl benzene derivative with distinct applications and reactivity.

Uniqueness: 1-Phenyl-3,5-bis(2-phenylphenyl)benzene stands out due to its unique arrangement of phenyl groups, which imparts specific chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .

Properties

CAS No.

88241-92-3

Molecular Formula

C36H26

Molecular Weight

458.6 g/mol

IUPAC Name

1-phenyl-3,5-bis(2-phenylphenyl)benzene

InChI

InChI=1S/C36H26/c1-4-14-27(15-5-1)30-24-31(35-22-12-10-20-33(35)28-16-6-2-7-17-28)26-32(25-30)36-23-13-11-21-34(36)29-18-8-3-9-19-29/h1-26H

InChI Key

VTOXEUPZLUDUMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2C3=CC(=CC(=C3)C4=CC=CC=C4)C5=CC=CC=C5C6=CC=CC=C6

Origin of Product

United States

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